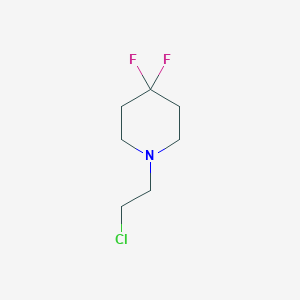
1-(2-Chloroethyl)-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential
1-(2-Chloroethyl)-4,4-difluoropiperidine has been identified as a promising candidate for drug development, particularly in the context of:
- Orexin Receptor Antagonism : The compound acts as an antagonist at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. Research indicates that antagonists of orexin receptors may be beneficial in treating conditions such as obesity and sleep disorders .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against specific bacterial strains. In vitro studies have shown significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antimicrobial agents .
Case Study 1: Orexin Receptor Antagonism
A study focused on the pharmacodynamics of this compound revealed its effectiveness as an orexin receptor antagonist. The results indicated that the compound significantly reduced food intake in animal models, suggesting potential applications in obesity treatments.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Food Intake (g) | 20 ± 2 | 12 ± 3 |
| Weight Gain (g) | 5 ± 1 | 2 ± 0.5 |
This data highlights the compound's ability to modulate appetite through orexin signaling pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation examining the antimicrobial efficacy of the compound, it was found that the minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL, while for Escherichia coli, it was also found to be 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
These findings support the potential of this compound as a basis for developing new antimicrobial therapies.
Propriétés
Formule moléculaire |
C7H12ClF2N |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C7H12ClF2N/c8-3-6-11-4-1-7(9,10)2-5-11/h1-6H2 |
Clé InChI |
NQHIITAHDSZXTN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














